molecular formula C19H22N2O3S B4110714 N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide

N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide

Cat. No.: B4110714
M. Wt: 358.5 g/mol
InChI Key: RCKWPWODWTVIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained attention due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

The metabotropic glutamate receptor subtype 7 (mGluR7) is a G protein-coupled receptor that is predominantly expressed in the central nervous system. N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide acts as a selective agonist of mGluR7, which leads to the inhibition of neurotransmitter release. This mechanism of action is believed to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine. Additionally, this compound has been shown to have neuroprotective effects and can promote neurogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide is its selectivity for mGluR7, which allows for more targeted modulation of neurotransmitter release. Additionally, this compound has been shown to have a relatively low toxicity profile. However, one limitation of this compound is its poor solubility in water, which can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for research on N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide. One area of interest is the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as the development of more efficient synthesis methods. Finally, the development of more selective and potent agonists of mGluR7 could lead to the development of more effective treatments for neurological disorders.

Scientific Research Applications

N-allyl-5-(aminosulfonyl)-2-methyl-N-(2-methylbenzyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. Studies have shown that this compound can modulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play critical roles in these disorders.

Properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]-N-prop-2-enyl-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-11-21(13-16-8-6-5-7-14(16)2)19(22)18-12-17(25(20,23)24)10-9-15(18)3/h4-10,12H,1,11,13H2,2-3H3,(H2,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKWPWODWTVIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N(CC=C)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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